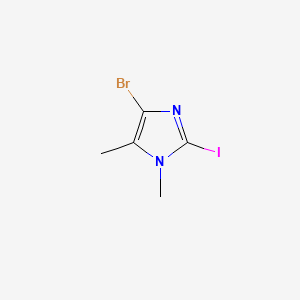

4-bromo-2-iodo-1,5-dimethyl-1H-imidazole

Description

Contextual Significance of Imidazole (B134444) Derivatives in Contemporary Organic Synthesis

Imidazole and its derivatives hold a position of prominence in the fields of medicinal chemistry, materials science, and organic synthesis. neuroquantology.comlifechemicals.com The imidazole ring is a key structural motif found in a vast number of biologically active molecules, including the essential amino acid histidine, the neurotransmitter histamine, and the purine (B94841) bases of nucleic acids. nih.govbeilstein-journals.org This prevalence in nature has inspired chemists to incorporate the imidazole scaffold into a multitude of synthetic compounds with a wide array of pharmacological activities, such as antifungal, anticancer, anti-inflammatory, and antihypertensive properties. neuroquantology.combeilstein-journals.org

In contemporary organic synthesis, imidazole derivatives are not only valued for their biological relevance but also as versatile building blocks and catalysts. lifechemicals.com Their unique electronic properties allow them to act as ligands for transition metals, forming the basis of N-heterocyclic carbenes (NHCs) which are powerful catalysts for reactions like olefin metathesis. lifechemicals.com Functionalized imidazoles serve as crucial intermediates in the construction of more complex molecular architectures, enabling the synthesis of novel drugs and materials. nih.govsemanticscholar.org The ability to strategically place different functional groups on the imidazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing its function, be it in a biological system or a material application. researchgate.net

Structural and Substituent-Specific Considerations for 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole

The specific substitution pattern of this compound imparts a unique combination of chemical properties that dictate its potential reactivity and utility in synthesis.

| Position | Substituent | Electronic Effect | Steric Effect | Primary Synthetic Role |

|---|---|---|---|---|

| C2 | Iodo (-I) | Inductively withdrawing, weak resonance donation | Moderate | Excellent handle for cross-coupling (most reactive) |

| C4 | Bromo (-Br) | Inductively withdrawing, weak resonance donation | Moderate | Versatile handle for cross-coupling (less reactive than iodo) |

| N1 | Methyl (-CH3) | Inductively donating | Small | Blocks tautomerism, enhances solubility in organic solvents |

| C5 | Methyl (-CH3) | Inductively donating | Small | Increases electron density of the ring |

Halogenated heterocycles are fundamental building blocks in modern synthetic chemistry. The bromine and iodine atoms on the imidazole ring of the title compound are not merely static substituents; they are highly reactive functional groups that serve as versatile handles for further molecular elaboration. nbinno.com These halogens are pivotal for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira couplings. nbinno.comnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful strategy for constructing complex molecular frameworks.

The presence of two different halogens, bromine and iodine, is particularly advantageous. The carbon-iodine (C-I) bond is generally weaker and more reactive than the carbon-bromine (C-Br) bond in these catalytic cycles. This differential reactivity enables selective, stepwise functionalization. For instance, a cross-coupling reaction could be performed selectively at the more reactive C2-iodo position, leaving the C4-bromo position intact for a subsequent, different coupling reaction. This orthogonal reactivity is a powerful tool for the controlled, regioselective synthesis of highly complex molecules. acs.org

| Property | C-Br Bond | C-I Bond | Implication for Synthesis |

|---|---|---|---|

| Average Bond Energy (kJ/mol) | ~285 | ~213 | C-I bond is weaker and more easily cleaved in catalytic cycles. |

| Reactivity in Cross-Coupling | Good | Excellent | Allows for selective functionalization at the iodo-substituted position. |

The two methyl groups in this compound have a significant influence on the properties of the molecule. The methyl group at the N1 position is particularly crucial as it resolves the tautomerism inherent to N-unsubstituted imidazoles. nih.gov In an imidazole with a hydrogen on a nitrogen, a rapid proton transfer can occur between the two nitrogen atoms, meaning that, for example, a 4-substituted imidazole is in equilibrium with its 5-substituted tautomer. By placing a methyl group on N1, this equilibrium is prevented, locking the positions of the other substituents and simplifying the molecule's reactivity and characterization.

Both methyl groups, at N1 and C5, are electron-donating through an inductive effect. researchgate.net This effect increases the electron density of the aromatic imidazole ring, which would typically make it more susceptible to electrophilic attack. However, this is counteracted by the strong electron-withdrawing inductive effects of the bromine and iodine atoms. The C5-methyl group also exerts a steric influence on the adjacent C4-bromo substituent, which can affect the orientation of the bromine atom and the accessibility of that site to reagents. nih.gov

Sterically, the presence of four substituents creates a crowded environment around the imidazole core. nih.govnih.gov This steric hindrance can influence the molecule's conformation and may restrict the approach of reagents, potentially lowering reaction rates or dictating the stereochemical outcome of subsequent transformations. The steric bulk could also impact the planarity of the imidazole ring, which in turn could affect its aromaticity and interaction with other molecules or biological targets.

Overview of Established Research Paradigms for Poly-Halogenated and Alkylated Imidazoles

The synthesis of polysubstituted imidazoles, particularly those with a defined regiochemical arrangement of halogens and alkyl groups, is a significant challenge in organic chemistry. semanticscholar.orgnih.gov The development of methods to create such complex heterocycles often relies on multi-step strategies that allow for the controlled introduction of each functional group. Research paradigms in this area focus on achieving high regioselectivity and efficiency. rsc.org

The regioselective halogenation of the imidazole ring is a well-explored area of research, driven by the synthetic utility of the resulting halo-imidazoles. nih.gov The position of halogenation is heavily influenced by the reaction conditions and the nature of the substituents already present on the ring. For N-unsubstituted imidazoles, electrophilic halogenation typically occurs at the electron-rich C4 and C5 positions.

For N-substituted imidazoles, the directing effects of the existing groups are paramount. An N-alkyl group, like the N1-methyl group in the title compound, can direct halogenation. The synthesis of a specific isomer like this compound would likely require a stepwise approach. For example, one might start with a pre-functionalized imidazole, such as 1,2-dimethyl-imidazole, and perform sequential halogenations. thieme-connect.de Achieving selectivity can be challenging, and researchers have developed various strategies, including the use of specific halogenating agents (e.g., N-bromosuccinimide, N-iodosuccinimide), metal-free conditions, and protecting groups to control the site of reaction. acs.orgnih.govresearchgate.net Metal-catalyzed C-H activation is another modern approach that can provide access to specific halogenated isomers that are difficult to obtain through classical electrophilic substitution.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6BrIN2 |

|---|---|

Molecular Weight |

300.92 g/mol |

IUPAC Name |

4-bromo-2-iodo-1,5-dimethylimidazole |

InChI |

InChI=1S/C5H6BrIN2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 |

InChI Key |

CDCFRENXMKSUJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N1C)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole

Retrosynthetic Analysis of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole

A retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available starting materials. This process involves a series of "disconnections," which are the reverse of synthetic reactions.

The carbon-halogen bonds are logical points for disconnection. Given the reactivity of halogenating agents, the iodo and bromo groups can be retrosynthetically removed to reveal a di-substituted imidazole (B134444) precursor. The relative reactivity of the imidazole ring positions (C2, C4, and C5) to electrophilic halogenation is a key consideration. The C2 position is generally the most susceptible to deprotonation and subsequent reaction with an electrophile, while the C4 and C5 positions are also reactive. Therefore, the iodo group at the C2 position and the bromo group at the C4 position can be disconnected, suggesting a stepwise halogenation of a dimethylated imidazole core.

The two methyl groups at the N1 and C5 positions introduce another layer of complexity. The N-methylation of an imidazole ring can result in a mixture of regioisomers if both nitrogen atoms are available for alkylation. thieme-connect.de For instance, the methylation of 5-bromo-2-methyl-1H-imidazole yields a mixture of 4-bromo-1,2-dimethyl-1H-imidazole and 5-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de To achieve regioselective N1-methylation, it is often advantageous to introduce the N-methyl group at an early stage or to utilize a precursor where one nitrogen is already part of a different functional group.

The C5-methyl group can be envisioned as being present in the initial imidazole-forming reaction or being introduced onto a pre-existing imidazole ring, although the latter is less common for simple alkyl groups.

Based on the disconnections, a key precursor is 1,5-dimethyl-1H-imidazole . This molecule provides the correct arrangement of the two methyl groups, simplifying the subsequent halogenation steps. The synthesis of unsymmetrical dimethyl imidazoles can be approached through various methods, often involving the condensation of a dicarbonyl compound with an amine and ammonia (B1221849).

Another potential precursor could be a pre-halogenated imidazole that is then methylated. However, as noted, methylation can lead to isomeric mixtures, making the former strategy of halogenating a pre-existing dimethylated core more regiochemically controlled.

Direct Synthesis Approaches to the this compound Core

Direct synthesis would involve the construction of the substituted imidazole ring from acyclic precursors. However, a more common and often more controlled approach is the functionalization of a pre-formed imidazole ring.

A plausible forward synthesis would commence with 1,5-dimethyl-1H-imidazole and proceed through a series of regioselective halogenation steps. The order of halogenation is crucial.

Given the higher reactivity of bromine compared to iodine in many electrophilic aromatic substitutions, it is reasonable to first introduce the bromo group, followed by the iodo group.

Step 1: Bromination of 1,5-dimethyl-1H-imidazole

The bromination of 1,5-dimethyl-1H-imidazole would be expected to occur at the most electron-rich and sterically accessible position. The C4 position is a likely candidate for bromination. Reagents such as N-Bromosuccinimide (NBS) are commonly used for the bromination of imidazole rings. chemicalbook.com

Step 2: Iodination of 4-bromo-1,5-dimethyl-1H-imidazole

Following bromination, the resulting 4-bromo-1,5-dimethyl-1H-imidazole can be subjected to iodination. The C2 position of the imidazole ring is known to be susceptible to halogenation. N-Iodosuccinimide (NIS) is a suitable reagent for this transformation. The presence of the electron-withdrawing bromo group at C4 may slightly deactivate the ring, but the C2 position should still be sufficiently reactive for iodination.

The following table outlines a proposed synthetic sequence based on these considerations.

| Step | Reactant | Reagent(s) and Conditions | Product |

| 1 | 1,5-dimethyl-1H-imidazole | N-Bromosuccinimide (NBS), in a suitable solvent like DMF or CH2Cl2. | 4-bromo-1,5-dimethyl-1H-imidazole |

| 2 | 4-bromo-1,5-dimethyl-1H-imidazole | N-Iodosuccinimide (NIS), typically in a solvent such as acetonitrile (B52724) or DMF. | This compound |

This proposed synthetic pathway offers a logical and controlled approach to the target molecule, leveraging established methodologies for the halogenation of imidazole derivatives. Further optimization of reaction conditions would be necessary to achieve high yields and selectivity.

Stepwise Halogenation and Methylation Procedures

Controlled Methylation Strategies for the Imidazole Nitrogen and Carbon

The introduction of methyl groups at specific positions on the imidazole ring is a critical step in the synthesis of this compound. This requires controlled and regioselective methylation of both a nitrogen atom (N-1) and a carbon atom (C-5).

N-Methylation: The methylation of an NH-imidazole typically results in a mixture of two regioisomers, with the product distribution influenced by steric and electronic factors. However, methods for highly regioselective N-methylation have been developed to furnish even the more sterically hindered isomer. nih.govacs.org These strategies often involve specific reaction conditions and protecting groups to direct the methylation to the desired nitrogen atom. For instance, the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group can serve as a protecting group that directs subsequent arylations or alkylations. nih.gov After functionalization at other positions, the SEM group can be removed and the desired N-alkylation can be performed. nih.gov

C-Methylation: The direct methylation of a C-H bond on an imidazole ring is more challenging. The reactivity of the imidazole C-H bonds generally follows the order C2 > C5 > C4, with the C2 proton being the most acidic. nih.gov Late-stage C(sp3)–H methylation is an area of active research, often involving photocatalysis and specialized nickel catalysts to introduce methyl groups directly onto saturated heterocycles. princeton.edu A more traditional approach for a molecule like 4-bromo-2-iodo-1-methyl-1H-imidazole would involve regioselective deprotonation at the C-5 position using a strong organometallic base, such as butyllithium, followed by quenching with a methyl electrophile like methyl iodide. The success of this strategy depends on the selective activation of the C-5 position.

One-Pot Multicomponent Reactions for Imidazole Ring Formation

One-pot multicomponent reactions (MCRs) offer an efficient route to highly substituted imidazoles by combining three or more starting materials in a single synthetic operation. isca.me These methods are valued for their atom economy and operational simplicity.

Adaptations of Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgdbpedia.org A modification of this method, replacing ammonia with a primary amine, yields N-substituted imidazoles. wikipedia.org

For the synthesis of this compound, a hypothetical adaptation of this reaction would involve the following components:

1,2-Dicarbonyl: 2,3-Butanedione (diacetyl) to provide the carbons that will become C-4 and C-5 of the imidazole ring, with one of the methyl groups becoming the C-5 methyl substituent.

Amine: Methylamine to provide the N-1 nitrogen and its methyl substituent.

Aldehyde: A suitable aldehyde that would introduce the bromo and iodo groups at the correct positions. This represents the primary challenge, as a simple aldehyde cannot provide both substituents, and the use of halogenated aldehydes may lead to issues with regioselectivity and side reactions.

The optimization of this four-component reaction, potentially using microwave-assisted protocols, could allow for the synthesis of a variety of substituted imidazoles. nih.gov However, the specific substitution pattern of the target molecule, particularly the presence of two different halogens at C-2 and C-4, makes this a non-trivial adaptation.

Table 1: Hypothetical Reactants for Debus-Radziszewski Synthesis

| Imidazole Position | Required Substituent | Potential Starting Material |

|---|---|---|

| N-1 | Methyl | Methylamine |

| C-2 | Iodo | Iodo-functionalized aldehyde (hypothetical) |

| C-4 | Bromo | 2,3-Butanedione (provides C4-C5 backbone) |

Targeted Synthesis via Pre-formed Imidazole Scaffolds

Perhaps the most plausible and controllable route to this compound involves the stepwise functionalization of a pre-existing, simpler imidazole derivative. This approach allows for the sequential and regioselective introduction of each substituent.

Halogenation of 1,5-dimethyl-1H-imidazole Derivatives

This strategy begins with a 1,5-dimethyl-1H-imidazole scaffold, which is then sequentially halogenated. The regioselectivity of electrophilic substitution on the imidazole ring is a key consideration. The C-5 position is highly reactive towards electrophiles, while the C-2 position is also susceptible to substitution. nih.gov

A potential synthetic sequence could be:

Bromination: Treatment of 1,5-dimethyl-1H-imidazole with a brominating agent, such as N-Bromosuccinimide (NBS) or bromine in acetic acid, would likely lead to bromination at the most reactive positions. Controlling the stoichiometry and reaction conditions would be crucial to achieve selective monobromination at the C-4 position. A process for halogenating N-heterocycles using N,N′-dihalo-5,5-dimethylhydantoins activated by a Brønsted acid has been shown to be selective and high-yielding. researchgate.net

Iodination: The resulting 4-bromo-1,5-dimethyl-1H-imidazole would then be subjected to iodination. Iodination can be achieved with reagents like N-Iodosuccinimide (NIS) or molecular iodine. youtube.com The electronic directing effects of the existing bromo and methyl groups would influence the position of iodination, with the C-2 position being a likely target for substitution. Tunable methods for regioselective iodination of imidazoheterocycles in water have been developed, offering environmentally benign options. organic-chemistry.org

A related scalable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole starts with 1,2-dimethyl-1H-imidazole, proceeds through a 4,5-dibromo intermediate, and then utilizes a selective debromination with isopropyl magnesium chloride to yield the final product. thieme-connect.de A similar strategy could be envisioned for the target molecule, potentially involving a 4-bromo-2-iodo intermediate.

Methylation of 4-bromo-2-iodo-1H-imidazole Derivatives

An alternative approach starts with an imidazole ring that is already halogenated, such as 4-bromo-2-iodo-1H-imidazole, and subsequently introduces the two methyl groups.

N-Methylation: The first step would be the methylation of one of the ring nitrogens. As previously discussed, this step can produce a mixture of N-1 and N-3 methylated isomers. thieme-connect.de The use of specific solvents and bases can influence the regioselectivity of this reaction. For example, studies on the methylation of 6-bromopurine (B104554) showed that using less polar solvents like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297) improved the selectivity for the desired N-7 isomer over the N-9 isomer. nih.gov Similar solvent effects could be exploited to favor the N-1 methylation of 4-bromo-2-iodo-1H-imidazole.

C-Methylation: The final step would be the introduction of a methyl group at the C-5 position of the now N-methylated imidazole. As direct C-H methylation is difficult, a likely route would be ortho-metalation. This would involve the deprotonation of the C-5 position of 4-bromo-2-iodo-1-methyl-1H-imidazole with a strong base, followed by reaction with methyl iodide. The directing effects of the N-1 methyl group and the halogens would be critical for achieving the required regioselectivity in the deprotonation step.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Butanedione |

| Methylamine |

| 2-(trimethylsilyl)ethoxymethyl (SEM) |

| 4-bromo-1,5-dimethyl-1H-imidazole |

| N-Bromosuccinimide (NBS) |

| N-Iodosuccinimide (NIS) |

| 4-bromo-2-iodo-1H-imidazole |

| 4-bromo-2-iodo-1-methyl-1H-imidazole |

| 6-bromopurine |

| 1,1′-carbonyldiimidazole (CDI) |

| nih.govacs.orgresearchgate.nettriazolo[4,3-a]pyridines |

Advanced Synthetic Techniques and Process Optimization

The generation of the target compound, this compound, necessitates a strategic approach to the introduction of bromine, iodine, and methyl groups at specific positions on the imidazole ring. While a direct synthetic route may not be readily available in the literature, plausible pathways can be devised based on established methodologies for imidazole functionalization. A likely precursor for the synthesis would be 1,5-dimethyl-1H-imidazole, which can then undergo sequential halogenation.

Plausible Synthetic Pathway:

A potential synthetic route could involve the initial bromination of 1,5-dimethyl-1H-imidazole to yield 4-bromo-1,5-dimethyl-1H-imidazole. This could be followed by a regioselective iodination at the C2 position. The order of halogenation is crucial, as the electronic properties of the substituted imidazole will influence the regioselectivity of the subsequent halogenation step.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. orientjchem.org In the context of synthesizing this compound, microwave irradiation can be applied to the halogenation steps to significantly reduce reaction times compared to conventional heating methods. nih.gov

Microwave energy efficiently heats polar molecules by direct coupling with the molecular dipoles, leading to rapid and uniform heating of the reaction mixture. orientjchem.org This can be particularly advantageous for the synthesis of imidazole derivatives, where prolonged reaction times at high temperatures can sometimes lead to decomposition or the formation of side products.

For the bromination of 1,5-dimethyl-1H-imidazole, a reagent such as N-bromosuccinimide (NBS) could be employed in a suitable solvent under microwave irradiation. Similarly, the subsequent iodination of the brominated intermediate could be achieved using an iodine source, such as elemental iodine in the presence of an oxidizing agent, under microwave conditions. The optimization of microwave power and irradiation time is crucial to maximize the yield of the desired product while minimizing by-product formation. nih.gov

Interactive Data Table: Hypothetical Microwave-Assisted Halogenation Conditions

| Step | Reactant | Reagent | Solvent | Microwave Power (W) | Time (min) | Hypothetical Yield (%) |

| Bromination | 1,5-dimethyl-1H-imidazole | N-Bromosuccinimide (NBS) | Acetonitrile | 100-300 | 5-15 | 85-95 |

| Iodination | 4-bromo-1,5-dimethyl-1H-imidazole | Iodine/Oxidizing Agent | Dichloromethane | 100-300 | 10-20 | 70-85 |

Metal-catalyzed cross-coupling reactions and C-H activation/functionalization have revolutionized the synthesis of complex aromatic and heterocyclic compounds. researchgate.net In the synthesis of this compound, metal catalysis could be employed for the direct and regioselective introduction of the halogen atoms.

Palladium-catalyzed C-H arylation has been successfully used for the regioselective functionalization of imidazoles. researchgate.net A similar approach, using a suitable palladium catalyst and a halogen source, could potentially be developed for the direct C-H halogenation of the 1,5-dimethyl-1H-imidazole core. The regioselectivity of such a reaction would be influenced by the directing effects of the methyl groups on the imidazole ring.

Copper-catalyzed reactions are also well-established for the halogenation of arenes and heteroarenes. beilstein-journals.org A copper catalyst could mediate the regioselective bromination and iodination of the imidazole substrate, potentially offering a milder and more cost-effective alternative to palladium-based systems. The choice of ligand for the metal catalyst is often critical in controlling the reactivity and selectivity of the transformation.

The transition of a synthetic route from laboratory scale to pilot or industrial production presents a unique set of challenges. For the synthesis of this compound, several factors would need to be considered for a successful scale-up.

Key considerations for the scale-up of the synthesis of halogenated heterocyclic compounds include:

Reagent Selection and Cost: The cost and availability of starting materials and reagents become increasingly important at larger scales. Identifying cost-effective and readily available sources for reagents like N-bromosuccinimide and iodine would be crucial.

Reaction Conditions: Parameters such as reaction temperature, pressure, and mixing need to be carefully controlled and optimized for larger reaction vessels to ensure consistent product quality and yield. The exothermic nature of halogenation reactions must be managed to prevent runaway reactions.

Work-up and Product Isolation: The procedures for quenching the reaction, extracting the product, and isolating it from the reaction mixture need to be scalable and efficient. This may involve moving from laboratory techniques like column chromatography to industrial methods such as crystallization or distillation.

Safety: A thorough safety assessment of the entire process is essential. This includes understanding the hazards associated with all chemicals used, the potential for exothermic events, and the safe handling and disposal of waste streams.

The purification of the final product, this compound, is a critical step to ensure it meets the required purity specifications. Given the nature of the compound and the potential for isomeric by-products from the halogenation steps, a combination of purification techniques may be necessary.

Common purification methods for halogenated imidazole derivatives include:

Crystallization: This is often the most effective and scalable method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is key to achieving high purity and recovery. The crude product can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals of the pure compound.

Column Chromatography: For laboratory-scale purification and for the separation of closely related isomers, silica (B1680970) gel column chromatography is a widely used technique. A suitable eluent system would be chosen to achieve good separation between the desired product and any impurities.

Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for removing non-volatile impurities.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present in the crude product.

Reactivity and Organic Transformations of 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogen Atoms

The presence of two different halogen atoms on the imidazole (B134444) ring, bromine at the C4 position and iodine at the C2 position, is key to the regioselective functionalization of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which allows for selective reactions at the more reactive C-I bond under milder conditions, while the C-Br bond can be reacted under more forcing conditions nrochemistry.comwikipedia.org.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are widely employed for the formation of C-C bonds due to their efficiency and functional group tolerance arkat-usa.org. In the context of dihalogenated imidazoles, the choice of palladium catalyst, ligands, base, and reaction conditions can be tailored to achieve selective coupling at either the iodo or bromo position, or even a double coupling.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and biheteroaryl compounds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base arkat-usa.org. For this compound, this reaction can be controlled to achieve regioselective arylation or heteroarylation.

While the C-I bond is generally more reactive, selective coupling at the C-Br position can be achieved, often under more forcing conditions after the C-I position has been functionalized or if the catalyst system shows a specific preference. A study on 4-bromo-1,2-dimethyl-1H-imidazole demonstrated successful Suzuki-Miyaura coupling with 4-fluorophenylboronic acid, yielding the corresponding 4-aryl-1,2-dimethyl-1H-imidazole in 60% yield thieme-connect.de. This indicates that the C4-bromo position on a dimethylated imidazole ring is amenable to this type of coupling. For the target molecule, this would typically be performed after a reaction at the more reactive iodo position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the Bromo Position of a Related Imidazole

| Entry | Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-bromo-1,2-dimethyl-1H-imidazole | 4-fluorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | 60 |

Data derived from a study on a structurally similar compound thieme-connect.de.

Given the higher reactivity of the carbon-iodine bond, Suzuki-Miyaura coupling is expected to occur preferentially at the C2 position of this compound under carefully controlled, mild conditions. Research on 2-iodo-imidazoles has shown that this position is highly effective for introducing functionalized alkyl and aryl chains via Suzuki coupling rsc.org. The reaction of 1-cyclohexyl-2-iodo-1H-benzimidazole with various arylboronic acids under microwave conditions also highlights the feasibility of coupling at the 2-iodo position of imidazole systems arkat-usa.org.

Table 2: General Conditions for Suzuki-Miyaura Coupling at the Iodo Position of Imidazoles

| Entry | Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux |

| 2 | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 80-100 °C |

These are general conditions and may require optimization for the specific substrate.

The differential reactivity of the C-I and C-Br bonds allows for a sequential or one-pot, two-step coupling process. The first Suzuki-Miyaura coupling can be performed under mild conditions to selectively functionalize the C2-iodo position. Subsequently, by altering the reaction conditions (e.g., increasing the temperature, changing the catalyst/ligand system), a second Suzuki-Miyaura coupling can be carried out at the less reactive C4-bromo position with a different boronic acid, leading to the synthesis of unsymmetrically disubstituted imidazoles nih.gov. A complete double coupling with the same boronic acid can also be achieved under more vigorous conditions from the outset.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.org. This reaction is highly valuable for the synthesis of alkynyl-substituted heterocycles.

For this compound, the Sonogashira coupling is expected to proceed with high regioselectivity at the more reactive C2-iodo position. The reactivity order of I > Br is well-established for this reaction nrochemistry.comwikipedia.org. Therefore, by using controlled stoichiometry of the alkyne and mild reaction conditions, it is possible to selectively introduce an alkynyl group at the C2 position while leaving the C4-bromo position intact for further transformations. Copper-free Sonogashira conditions have also been developed and can be advantageous in certain synthetic contexts to avoid homocoupling of the alkyne nih.gov.

Table 3: Typical Conditions for Regioselective Sonogashira Coupling

| Entry | Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPA | THF or DMF | Room Temp to 60°C |

| 2 | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Room Temp to 80°C |

These conditions would favor reaction at the more reactive iodo position.

Heck Coupling for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.gov For this compound, the greater reactivity of the C-I bond compared to the C-Br bond allows for selective alkenylation at the C2 position.

The reaction is anticipated to proceed by the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the alkenylated product and regenerate the catalyst. nih.gov Typical catalysts for this transformation include palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with a phosphine (B1218219) ligand. The choice of base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is crucial for the reaction's success.

Below is a table representing a typical Heck coupling reaction with this compound.

| Reactant | Alkene | Catalyst | Base | Solvent | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-bromo-1,5-dimethyl-2-styryl-1H-imidazole |

| This compound | Methyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile (B52724) | Methyl 3-(4-bromo-1,5-dimethyl-1H-imidazol-2-yl)acrylate |

Negishi Coupling for Alkyl and Aryl Functionalization

The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.

In the case of this compound, the reaction is expected to occur selectively at the C2-iodo position. The process involves the preparation of an organozinc reagent (R-ZnX) which then undergoes transmetalation with a palladium(0) complex that has previously undergone oxidative addition to the C-I bond. Reductive elimination from the resulting diorganopalladium(II) complex yields the desired coupled product. nih.govwikipedia.org

The following table illustrates potential Negishi coupling reactions for both alkyl and aryl functionalization.

| Reactant | Organozinc Reagent | Catalyst | Solvent | Product |

| This compound | Ethylzinc chloride | Pd(PPh₃)₄ | THF | 4-bromo-2-ethyl-1,5-dimethyl-1H-imidazole |

| This compound | Phenylzinc chloride | PdCl₂(dppf) | THF | 4-bromo-1,5-dimethyl-2-phenyl-1H-imidazole |

| This compound | 3-Thienylzinc bromide | Pd(PPh₃)₄ | Dioxane | 4-bromo-1,5-dimethyl-2-(thiophen-3-yl)-1H-imidazole |

Buchwald-Hartwig Amination for N-Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines (primary or secondary) with aryl halides. While the reaction typically forms an aryl amine, in the context of the imidazole substrate, it would lead to a C-N bond at the imidazole ring, resulting in an amino-substituted imidazole.

Selective amination at the C2 position is expected due to the higher reactivity of the iodo substituent. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the aminated product. wikipedia.org The choice of a bulky, electron-rich phosphine ligand is often critical for high yields. organic-chemistry.org

The table below provides examples of Buchwald-Hartwig amination with different types of amines.

Copper-Catalyzed Cross-Couplings

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are valuable for forming C-N, C-O, C-S, and C-C bonds. nih.govresearchgate.net These reactions often serve as a cost-effective alternative to palladium-catalyzed methods and can sometimes offer complementary reactivity. The introduction of ligands such as diamines or amino acids has significantly improved the reaction conditions, allowing them to proceed at lower temperatures. nih.gov

C-N, C-O, C-S, and C-C Bond Formations

For this compound, copper catalysis can be employed to introduce a variety of functionalities. Similar to palladium catalysis, the reaction is expected to be selective for the more labile C-I bond.

C-N Bond Formation: Coupling with amines, amides, or N-heterocycles.

C-O Bond Formation: Reaction with alcohols or phenols to form ethers.

C-S Bond Formation: Reaction with thiols to generate thioethers.

C-C Bond Formation: For example, in Sonogashira-type couplings with terminal alkynes.

The following table summarizes these potential copper-catalyzed transformations.

| Bond Formation | Nucleophile/Reagent | Catalyst | Base | Solvent | Product |

| C-N | Imidazole | CuI / L-proline | K₂CO₃ | DMSO | 2-(1H-imidazol-1-yl)-4-bromo-1,5-dimethyl-1H-imidazole |

| C-O | Sodium phenoxide | CuI / 1,10-Phenanthroline | Cs₂CO₃ | DMF | 4-bromo-1,5-dimethyl-2-phenoxy-1H-imidazole |

| C-S | Thiophenol | CuI | K₃PO₄ | Pyridine | 4-bromo-1,5-dimethyl-2-(phenylthio)-1H-imidazole |

| C-C (Sonogashira) | Phenylacetylene | CuI / Pd(PPh₃)₂Cl₂ | Et₃N | THF | 4-bromo-1,5-dimethyl-2-(phenylethynyl)-1H-imidazole |

Nickel-Catalyzed Reactions

Nickel catalysis has emerged as a powerful tool in cross-coupling chemistry, often enabling reactions that are challenging with palladium, such as the coupling of less reactive electrophiles like aryl chlorides or tosylates. ucla.edunih.gov Nickel catalysts can operate through different mechanistic pathways, including those involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles, which can lead to unique reactivity. squarespace.com

With this compound, nickel catalysts could be used for various cross-coupling reactions, including Negishi-type couplings or couplings with organoboron reagents. nih.govyoutube.com The inherent reactivity difference between the C-I and C-Br bonds would likely still favor initial reaction at the C2 position. Nickel's lower cost compared to palladium makes it an attractive option for large-scale synthesis. ucla.edu

The table below shows representative nickel-catalyzed cross-coupling reactions.

| Coupling Type | Reagent | Catalyst / Ligand | Solvent | Product |

| Negishi | Isopropylzinc bromide | NiCl₂(dppp) | THF/NMP | 4-bromo-2-isopropyl-1,5-dimethyl-1H-imidazole |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | NiCl₂(dme) / dtbbpy | Dioxane / H₂O | 4-bromo-2-(4-methoxyphenyl)-1,5-dimethyl-1H-imidazole |

| Kumada | Phenylmagnesium bromide | NiCl₂(dppe) | THF | 4-bromo-1,5-dimethyl-2-phenyl-1H-imidazole |

Nucleophilic Substitution Reactions on the Halogenated Imidazole Core

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds through a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negative charge of the Meisenheimer complex. libretexts.org The imidazole ring itself is electron-rich, and the methyl groups are electron-donating, which would disfavor a classical SₙAr reaction on this compound under mild conditions.

However, nucleophilic substitution can be forced under harsh conditions (high temperature and pressure) or with very strong nucleophiles. The relative leaving group ability is I⁻ > Br⁻, suggesting that if a substitution were to occur, it would preferentially happen at the C2 position.

The table below outlines hypothetical nucleophilic substitution reactions under forcing conditions.

| Nucleophile | Conditions | Solvent | Product |

| Sodium methoxide (B1231860) (NaOMe) | High Temperature, High Pressure | Methanol | 4-bromo-2-methoxy-1,5-dimethyl-1H-imidazole |

| Sodium hydrosulfide (B80085) (NaSH) | High Temperature | DMF | 4-bromo-1,5-dimethyl-1H-imidazole-2-thiol |

| Ammonia (B1221849) (NH₃) | High Temperature, High Pressure | Dioxane | 4-bromo-1,5-dimethyl-1H-imidazol-2-amine |

Direct Nucleophilic Displacement of Bromine and Iodine

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for dihalogenated imidazoles, contingent on the position of the halogens and the nature of the nucleophile. In N-alkylated imidazoles, the C2-position is generally more activated toward nucleophilic attack than the C4 or C5 positions. This heightened reactivity is attributed to the ability of the adjacent nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.

Furthermore, the identity of the halogen is a critical factor, as the leaving group's ability directly influences the reaction rate. Iodine is a superior leaving group compared to bromine due to the weaker carbon-iodine bond and the greater stability of the iodide anion.

Considering these factors, it is predicted that this compound will undergo nucleophilic substitution preferentially at the C2-position, leading to the displacement of the iodide ion. Studies on N-protected 2,4,5-tribromoimidazoles have shown that nucleophiles such as thiolates and alkoxides selectively displace the bromine atom at the C2-position, supporting this predicted regioselectivity. rsc.org In the case of 2,4-dihalogeno-1-methyl-5-nitroimidazoles, hard nucleophiles were also found to react exclusively at the C2-position. researchgate.net

The reaction can be generalized as follows:

Table 1: Predicted Products from Nucleophilic Displacement Reactions

| Nucleophile (Nu-) | Reagent Example | Predicted Product |

|---|---|---|

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | 4-bromo-2-methoxy-1,5-dimethyl-1H-imidazole |

| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | 4-bromo-1,5-dimethyl-2-(phenylthio)-1H-imidazole |

| Amine (R2NH) | Piperidine | 4-bromo-1,5-dimethyl-2-(piperidin-1-yl)-1H-imidazole |

| Cyanide (CN-) | Sodium Cyanide (NaCN) | 4-bromo-1,5-dimethyl-1H-imidazole-2-carbonitrile |

Metalation (e.g., Lithiation, Grignard Formation) and Subsequent Quenching Reactions

Metal-halogen exchange is a powerful and widely used method for the functionalization of aromatic and heteroaromatic halides. wikipedia.org This transformation typically involves the reaction of an organic halide with an organolithium reagent or magnesium metal to generate a highly reactive organometallic intermediate.

In a molecule containing both bromine and iodine, such as this compound, the metal-halogen exchange is expected to be highly regioselective. The rate of exchange follows the trend I > Br > Cl, a principle attributed to the weaker carbon-halogen bond and higher polarizability of the heavier halogens. wikipedia.orgresearchgate.net Therefore, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C to -100 °C in a solvent like THF or diethyl ether) is expected to selectively induce iodine-lithium exchange at the C2 position. researchgate.net This provides a clean route to the 2-lithio-4-bromo-1,5-dimethyl-1H-imidazole intermediate, leaving the C4-bromo substituent intact.

Similarly, the formation of a Grignard reagent using magnesium metal would also be expected to occur preferentially at the more reactive carbon-iodine bond, yielding the corresponding 2-(magnesiobromide) derivative.

The organolithium or Grignard species generated via regioselective metalation is a potent nucleophile and a versatile synthetic intermediate. It can be "quenched" by reacting it with a wide array of electrophiles to introduce new functional groups at the C2-position of the imidazole ring. This two-step sequence—regioselective metal-halogen exchange followed by electrophilic quench—is a cornerstone of modern heterocyclic synthesis.

Table 2: Functionalization via Metalation and Reaction with Electrophiles

| Electrophile | Reagent Example | Functionality Introduced | Final Product Name |

|---|---|---|---|

| Carbon Dioxide | CO2 (gas or solid) | Carboxylic Acid (-COOH) | 4-bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid |

| Aldehyde | Benzaldehyde (PhCHO) | Secondary Alcohol (-CH(OH)Ph) | (4-bromo-1,5-dimethyl-1H-imidazol-2-yl)(phenyl)methanol |

| Ketone | Acetone ((CH3)2CO) | Tertiary Alcohol (-C(OH)(CH3)2) | 2-(4-bromo-1,5-dimethyl-1H-imidazol-2-yl)propan-2-ol |

| Amide | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 4-bromo-1,5-dimethyl-1H-imidazole-2-carbaldehyde |

| Alkyl Halide | Methyl Iodide (CH3I) | Methyl Group (-CH3) | 4-bromo-1,2,5-trimethyl-1H-imidazole |

| Disulfide | Diphenyl Disulfide (PhSSPh) | Thioether (-SPh) | 4-bromo-1,5-dimethyl-2-(phenylthio)-1H-imidazole |

Electrophilic Substitution Reactions on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic attack. globalresearchonline.net The reactivity of the different carbon positions towards electrophiles typically follows the order C5 > C4 > C2. nih.gov The C2 position is the most acidic and less prone to standard electrophilic aromatic substitution. nih.gov However, in the case of this compound, the heterocyclic ring is fully substituted. All potential sites for electrophilic attack on the ring carbons (C2, C4, and C5) are occupied by bromo, iodo, or methyl groups.

The directing influence of the existing substituents on any potential electrophilic attack is a key consideration.

Halogen Substituents (Bromo at C4, Iodo at C2): Halogens are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring, making it less reactive towards electrophiles. However, through resonance (+M effect), they are ortho-, para-directing.

Methyl Substituents (at N1 and C5): Alkyl groups are activating due to their positive inductive effect (+I) and hyperconjugation, which donate electron density to the ring, making it more reactive. They are also ortho-, para-directing.

Despite these electronic effects, the fundamental requirement for a standard electrophilic aromatic substitution reaction is the presence of a C-H bond on the aromatic ring that can be replaced by the incoming electrophile. Since the imidazole ring of this compound is fully substituted and lacks any C-H bonds, it cannot undergo classical electrophilic aromatic substitution reactions such as nitration, sulfonation, halogenation, or Friedel-Crafts reactions. Any such transformation would require conditions harsh enough to cause displacement of an existing substituent, which is not a typical electrophilic aromatic substitution pathway.

Table of Compounds

Transformations Involving the Methyl Groups at N1 and C5

The reactivity of the methyl groups at the N1 and C5 positions of this compound is a crucial aspect of its chemistry, offering pathways to further functionalization and the synthesis of more complex molecular architectures. These transformations are influenced by the electronic nature of the heavily substituted imidazole ring. The presence of two halogen atoms, bromine at C4 and iodine at C2, significantly impacts the reactivity of the entire molecule, including the appended methyl groups.

Oxidation Reactions of Methyl Substituents

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are known to oxidize alkyl side chains on aromatic rings to carboxylic acids. pearson.comyoutube.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgyoutube.com In the case of this compound, both the N1-methyl and C5-methyl groups have hydrogens amenable to oxidation. However, the harsh conditions typically required for these oxidations might lead to degradation of the imidazole ring, especially given the presence of the labile iodo substituent.

Milder and more selective oxidation methods, such as electrochemical oxidation, have been reported for methyl-substituted aromatic compounds, leading to the formation of aldehydes. researchgate.net It is conceivable that similar methods could be applied to this compound to achieve a more controlled oxidation of one or both methyl groups. The relative reactivity of the N1-methyl versus the C5-methyl group would likely be influenced by both steric and electronic factors.

Table 1: Potential Oxidation Reactions of Methyl Groups

| Oxidizing Agent | Potential Product(s) | Remarks |

|---|---|---|

| KMnO₄, heat | Carboxylic acids (at N1-CH₂COOH and/or C5-COOH) | Harsh conditions may lead to ring degradation. |

| CrO₃/H₂SO₄ | Carboxylic acids (at N1-CH₂COOH and/or C5-COOH) | Similar to KMnO₄, potential for over-oxidation and decomposition. |

Halogenation at Alpha-Positions Adjacent to the Imidazole Ring

The introduction of halogen atoms at the alpha-positions of the methyl groups represents another important functionalization pathway. This is typically achieved through free-radical halogenation, most commonly using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. mychemblog.com This method, known as the Wohl-Ziegler reaction, is selective for allylic and benzylic positions. organic-chemistry.orgmasterorganicchemistry.com

In the context of this compound, the methyl groups are analogous to benzylic positions due to their attachment to the aromatic imidazole ring. Therefore, treatment with NBS would be expected to yield the corresponding bromomethyl derivatives. The selectivity between the N1-methyl and C5-methyl groups would be a key consideration. Interestingly, a study on a twofold radical bromination of a substituted imidazole with N-bromoacetamide reported no bromination of the methyl groups, suggesting that the imidazole ring itself can be more reactive under certain conditions. youtube.com

Table 2: Potential Alpha-Halogenation of Methyl Groups

| Reagent | Conditions | Potential Product(s) |

|---|---|---|

| N-Bromosuccinimide (NBS), AIBN, CCl₄, heat/light | Free-radical | N1-(bromomethyl) and/or C5-(bromomethyl) derivatives |

Deprotonation and Further Functionalization of Methyl Groups

The acidity of the protons on the methyl groups allows for their removal by a strong base, generating a carbanion that can then be reacted with various electrophiles. This strategy provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The C-H acidity of methyl groups attached to heterocyclic rings can be significantly influenced by the electronic properties of the ring.

Deprotonation of methyl groups on imidazole rings typically requires strong bases such as organolithium reagents (e.g., n-butyllithium, s-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA). nih.gov The resulting lithiated species can then be quenched with a variety of electrophiles. For this compound, the C5-methyl group is more likely to be deprotonated than the N1-methyl group due to the electronic influence of the imidazole ring nitrogens. However, competitive deprotonation or metal-halogen exchange at the C2 or C4 positions is a potential side reaction. Some studies have reported the failure of lithiation at certain positions of the imidazole ring, highlighting the complexity of these reactions. researchgate.net

Table 3: Potential Deprotonation and Functionalization of Methyl Groups

| Base | Electrophile | Potential Product(s) |

|---|---|---|

| n-BuLi or LDA | D₂O | Deuterated methyl groups |

| n-BuLi or LDA | Alkyl halides (e.g., CH₃I) | Elongated alkyl chains |

| n-BuLi or LDA | Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl derivatives |

Rearrangement Reactions and Annulation Pathways

Rearrangement and annulation reactions involving the imidazole core or its substituents can lead to the formation of novel heterocyclic systems. For polysubstituted imidazoles such as this compound, these transformations could provide access to fused-ring structures or isomeric scaffolds.

One notable rearrangement in nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org This rearrangement is well-documented for triazoles and pyrimidines and can be catalyzed by acid or base. nih.gov While its occurrence in heavily substituted imidazoles is not as common, the possibility of such a rearrangement under certain conditions should be considered, potentially leading to isomeric structures. researchgate.net

Annulation reactions, where a new ring is fused onto the existing imidazole core, could potentially be initiated from functionalized methyl groups. For example, if one of the methyl groups is converted into a suitable two-carbon synthon, an intramolecular cyclization could lead to the formation of a fused five- or six-membered ring. Tandem reactions involving halogenation followed by a Michael-initiated ring closure have been used to synthesize functionalized cyclopropanes, and similar strategies could be envisioned for building new rings onto the imidazole framework. rsc.org

The specific rearrangement and annulation pathways for this compound remain largely unexplored in the available literature. However, the presence of multiple reactive sites—the two distinct methyl groups and the two different halogen atoms—suggests a rich potential for such transformations, which could be a fruitful area for future research.

Theoretical and Computational Investigations of 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a substituted imidazole (B134444) like 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole, these calculations can elucidate the effects of multiple halogen and methyl substituents on the electronic nature and stability of the imidazole ring.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules. DFT calculations are instrumental in analyzing the electronic structure, reactivity, and potential energy surfaces of imidazole derivatives. researchgate.netorientjchem.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comrsc.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-withdrawing nature of the bromine and iodine atoms is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl groups would raise them. The interplay of these substituents determines the final energy gap. DFT calculations can precisely quantify these energies, allowing for predictions about the molecule's role in electron transfer processes. rsc.org

Illustrative Data Table: Frontier Molecular Orbital Energies of a Substituted Imidazole

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 to -0.5 | Lowest energy orbital available to accept electrons. |

| HOMO | -6.5 to -5.5 | Highest energy orbital containing electrons, available for donation. |

| Energy Gap (ΔE) | 4.0 to 6.0 | Indicates chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecule's electron density surface, typically using a color scale where red indicates electron-rich, negative potential (attractive to electrophiles) and blue indicates electron-deficient, positive potential (attractive to nucleophiles). researchgate.net

For this compound, the MEP surface would be expected to show significant negative potential around the electronegative bromine and iodine atoms, as well as the nitrogen atom at position 3, making these potential sites for electrophilic attack. Conversely, regions around the hydrogen atoms of the methyl groups would exhibit positive potential. Analyzing the MEP surface provides a qualitative prediction of how the molecule will interact with other reagents. nih.govnih.gov

To quantify the reactivity trends observed from FMO and MEP analyses, global and local chemical reactivity descriptors are calculated using DFT. nih.gov

Local Descriptors , like the Fukui function (f(r)), identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.netwikipedia.org The Fukui function helps pinpoint the most reactive centers, refining the qualitative predictions from MEP analysis. researchgate.net

Interactive Data Table: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution; higher value means lower reactivity. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons; related to electronegativity. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the global electrophilic nature of a molecule. |

| Fukui Function (f(r)) | (∂ρ(r)/∂N) | Identifies the most reactive sites for nucleophilic (f+) and electrophilic (f-) attack. |

Note: I = Ionization Potential (≈ -EHOMO), A = Electron Affinity (≈ -ELUMO)

Ab initio methods are quantum chemistry calculations based entirely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) are used for highly accurate calculations of molecular geometry and energy. researchgate.netresearchgate.net

Geometry optimization is a crucial first step in computational studies, aiming to find the lowest energy arrangement of atoms in a molecule. researchgate.net For this compound, ab initio methods can provide a very precise prediction of bond lengths, bond angles, and dihedral angles. While computationally more demanding than DFT, these methods are valuable for benchmarking results and for systems where DFT may be less reliable.

Density Functional Theory (DFT) Studies

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. osu.edursc.org By mapping the potential energy surface, researchers can identify transition states, intermediate species, and calculate activation energies for proposed reaction pathways. nih.gov

For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, computational modeling can be used to:

Identify the most favorable reaction pathway by comparing the activation energies of different possible mechanisms.

Characterize the structure of transition states , providing insight into the geometry of the reaction's highest energy point.

Predict reaction kinetics and thermodynamics , helping to understand reaction rates and product distributions.

This approach allows for a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction, which is essential for optimizing reaction conditions and designing new synthetic routes. acs.org

Transition State Analysis of Key Synthetic Steps and Transformations

A critical aspect of understanding the synthesis and reactivity of this compound would involve the computational analysis of transition states for its key formation and transformation reactions. This would typically involve:

Identification of Synthetic Routes: Postulating plausible synthetic pathways, for instance, the halogenation of a dimethyl-imidazole precursor.

Transition State Searching: Employing quantum chemical methods, such as Density Functional Theory (DFT), to locate the transition state structures for each elementary step in the proposed reaction mechanisms.

Vibrational Frequency Analysis: Confirming the located transition states by identifying the single imaginary frequency corresponding to the reaction coordinate.

Structural Analysis: Examining the geometry of the transition states to gain insights into the bonding changes occurring during the reaction.

Without experimental or computational studies on this specific molecule, no data on its synthetic transition states can be provided.

Reaction Energy Profiles and Kinetic Parameters

To complement transition state analysis, the construction of reaction energy profiles is essential for determining the feasibility and rates of chemical reactions. For this compound, this would entail:

Calculation of Reactant, Intermediate, and Product Energies: Determining the energies of all species involved in the reaction pathway.

Activation Energy Barrier Calculation: Quantifying the energy barrier that must be overcome for a reaction to proceed, derived from the energy difference between the reactants and the transition state.

Thermodynamic and Kinetic Parameter Estimation: Using the computed energy profiles to estimate important parameters like reaction enthalpies, Gibbs free energies, and rate constants.

Such detailed energy profiles and kinetic data are currently unavailable for this compound.

Solvent Effects on Reaction Mechanisms and Selectivity

The surrounding solvent can significantly influence reaction pathways and outcomes. A thorough computational investigation would model these effects:

Implicit Solvent Models: Utilizing continuum models (e.g., Polarizable Continuum Model - PCM) to approximate the bulk solvent effects on the energies of reactants, transition states, and products.

Explicit Solvent Models: Including a number of explicit solvent molecules in the quantum mechanical calculation to model specific solvent-solute interactions, such as hydrogen bonding.

Selectivity Studies: Investigating how different solvents might favor one reaction pathway over another, leading to different products or regioselectivity.

No studies have been published that detail the influence of solvents on the reaction mechanisms involving this compound.

Investigation of Intermediates and Catalytic Cycles

Many chemical transformations proceed through reactive intermediates or are facilitated by catalysts. Computational chemistry is a powerful tool for studying these transient species and complex reaction cycles. For the target compound, this would involve:

Identification and Characterization of Intermediates: Locating and calculating the properties of any short-lived intermediates that may form during its synthesis or subsequent reactions.

Elucidation of Catalytic Cycles: If catalysts are employed, computational methods can be used to map out the entire catalytic cycle, including catalyst activation, substrate binding, product formation, and catalyst regeneration.

As no specific synthetic or reactive pathways involving this compound have been computationally studied, there is no information on its potential intermediates or involvement in catalytic cycles.

Spectroscopic Parameter Prediction for Mechanistic Insights

Theoretical calculations can predict spectroscopic properties, which are invaluable for compound characterization and for corroborating mechanistic hypotheses.

Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts for Understanding Electronic Distribution

The prediction of NMR spectra is a common application of computational chemistry. For this compound, this would involve:

Geometry Optimization: Obtaining an accurate three-dimensional structure of the molecule.

Magnetic Shielding Tensor Calculation: Using methods like Gauge-Independent Atomic Orbital (GIAO) to calculate the magnetic shielding for each nucleus.

Chemical Shift Prediction: Referencing the calculated shielding tensors to a standard (e.g., tetramethylsilane) to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can provide insights into the electronic environment of the different atoms within the molecule.

Below is a hypothetical table of what predicted NMR chemical shifts might look like, but it is important to reiterate that this is for illustrative purposes only as no such data has been published.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | Data not available | |

| C4 | Data not available | |

| C5 | Data not available | |

| N1-CH₃ | Data not available | Data not available |

| C5-CH₃ | Data not available | Data not available |

Vibrational Mode Analysis (Infrared and Raman) for Conformational and Bonding Studies

Theoretical vibrational spectroscopy can aid in the structural elucidation of molecules and the understanding of their bonding characteristics. This analysis would include:

Frequency Calculations: Performing calculations to determine the vibrational frequencies and intensities of the normal modes of the molecule.

Spectral Simulation: Generating theoretical Infrared (IR) and Raman spectra based on the calculated frequencies and intensities.

Mode Assignment: Assigning the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes. This can help in understanding the conformational flexibility and the strength of various chemical bonds within the molecule.

A hypothetical table of selected calculated vibrational frequencies is presented below for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-I) | Data not available | Carbon-Iodine stretch |

| ν(C-Br) | Data not available | Carbon-Bromine stretch |

| ν(C=N) | Data not available | Imidazole ring stretch |

| δ(CH₃) | Data not available | Methyl group bending |

Electronic Absorption Spectra Prediction using TD-DFT

There is no specific information available in the scientific literature regarding the prediction of the electronic absorption spectra of this compound using Time-Dependent Density Functional Theory (TD-DFT). While TD-DFT is a standard method for calculating the electronic spectra of organic molecules, published research applying this technique to the title compound could not be located.

Hydrogen Bonding and Intermolecular Interactions

Specific theoretical studies on hydrogen bonding and other intermolecular interactions, such as π-stacking, for this compound are not available in the current body of scientific literature.

Although the presence of both bromine and iodine atoms in this compound suggests the potential for significant halogen bonding interactions, no specific computational or experimental studies analyzing these interactions for this compound have been published. Halogen bonding is a critical non-covalent interaction in many halogenated heterocyclic compounds, often playing a key role in determining their solid-state structures and properties. nih.govresearchgate.netacs.orgnih.gov Studies on other iodoimidazoles have demonstrated the prevalence of C-I...N and C-I...π halogen bonds. nih.govresearchgate.net However, without specific research on this compound, any discussion of its halogen bonding characteristics would be purely speculative.

No theoretical studies concerning π-stacking or other non-covalent interactions for this compound have been found in the scientific literature. While π-stacking interactions are common in aromatic and heteroaromatic systems, and often contribute to the stability of their supramolecular structures, a specific analysis for the title compound is not available.

Applications of 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole As a Synthetic Intermediate

Construction of Complex Heterocyclic Systems

The structural framework of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole is primed for elaboration into more complex, multi-ring structures. The C-I and C-Br bonds act as synthetic handles that can be selectively addressed to build larger systems through carbon-carbon and carbon-heteroatom bond-forming reactions.

Fusion with Other Carbocyclic or Heterocyclic Ring Systems

The selective functionalization of the halo-substituents allows for the stepwise introduction of functionalities that can subsequently be used to form fused ring systems. For instance, a group introduced at the C2 position (by replacing iodine) can be designed to contain a reactive site that can undergo an intramolecular cyclization with a group at the C5-methyl position or a substituent introduced at the C4 position. Base-mediated cyclizations, such as the 7-exo-dig cyclization observed in the synthesis of imidazole-fused 1,4-benzoxazepines, exemplify how imidazole (B134444) derivatives can be used to construct seven-membered fused rings. nih.gov This approach enables the creation of novel polycyclic aromatic systems where the imidazole core is annulated with other rings like benzene, pyridine, or pyrimidine, leading to compounds with unique electronic and steric properties.

Synthesis of Multi-Heterocyclic Architectures

Palladium-catalyzed cross-coupling reactions are paramount for linking the this compound core to other heterocyclic units. researchgate.net The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for a predictable, two-step functionalization. nih.gov

First, a heterocyclic boronic acid, terminal alkyne, or amine can be coupled at the more reactive C2 position under mild conditions, leaving the C4-bromo position intact. Subsequently, under more forcing conditions or with a different catalyst system, a second, different heterocyclic moiety can be introduced at the C4 position. This sequential strategy provides access to a vast array of di-heterocyclic and tri-heterocyclic structures where the central imidazole unit acts as a crucial linker. Halogenated heterocycles are frequently used as starting materials for creating new ligands and complex molecules through such cross-coupling reactions. nih.gov

Table 1: Reactivity and Applications in Cross-Coupling Reactions

| Reaction Type | Target Position | Typical Reagents | Resulting Structure |

|---|---|---|---|

| Sonogashira Coupling | C2 (Iodo) | Terminal Alkynes, Pd/Cu catalyst | 2-Alkynyl-4-bromo-imidazole derivative |

| Suzuki Coupling | C2 (Iodo) | Boronic Acids/Esters, Pd catalyst | 2-Aryl/Heteroaryl-4-bromo-imidazole derivative |

| Buchwald-Hartwig | C4 (Bromo) | Amines, Pd catalyst, Strong Base | 4-Amino-imidazole derivative |

| Heck Coupling | C2 or C4 | Alkenes, Pd catalyst | Alkenyl-substituted imidazole |

Precursor to Advanced Organic Scaffolds and Frameworks

The ability to selectively modify this compound makes it an excellent starting point for creating diverse molecular scaffolds for various applications, from drug discovery to materials science.

Role in Divergent Synthesis Strategies for Libraries of Compounds

Divergent synthesis aims to create a wide range of structurally distinct molecules from a single, common precursor. nih.gov The differential reactivity of the C-I and C-Br bonds in this compound is the key feature that enables this strategy. By carefully choosing coupling partners and reaction conditions, a chemist can selectively functionalize one position while leaving the other untouched for a subsequent, different transformation.

For example, starting from this single compound, one can perform a Suzuki reaction at the C2 position with boronic acid A and a subsequent Sonogashira reaction at the C4 position with alkyne B . Alternatively, the order could be reversed with different coupling partners, or different types of reactions could be employed at each site. This powerful approach allows for the rapid generation of a library of related but structurally diverse compounds, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Preparation of Novel Molecular Frameworks for Material Science Applications (e.g., optical, electronic, polymeric materials)

Imidazole-based compounds are integral to the development of advanced materials. The imidazole ring is an electron-rich heterocycle that can be incorporated into larger conjugated systems to tune electronic and photophysical properties. Starting from this compound, sequential Sonogashira or Suzuki cross-coupling reactions can be used to build extended π-conjugated systems.

These resulting frameworks can exhibit fluorescence and have potential applications as organic light-emitting diodes (OLEDs), chemical sensors, or organic photovoltaics. acs.org For example, linking imidazole units to other aromatic or heteroaromatic systems can create materials with tunable emission colors, from blue to yellow. acs.org Furthermore, related bromo-imidazole compounds are known to be incorporated into polymer formulations to enhance the properties of materials used in coatings and adhesives. chemimpex.com

Future Research Directions and Challenges in the Chemistry of 4 Bromo 2 Iodo 1,5 Dimethyl 1h Imidazole

Development of More Sustainable and Greener Synthetic Routes

A primary challenge in the synthesis of complex molecules like 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole is the reliance on traditional synthetic methods that may involve harsh conditions, hazardous reagents, and significant waste generation. Future research must prioritize the development of more environmentally benign and efficient synthetic protocols.

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical processes. A significant area for future research is the adaptation of synthesis routes for halogenated imidazoles to utilize eco-friendly solvents. Traditional organic solvents could be replaced with greener alternatives that are biodegradable, non-toxic, and recyclable.

Recent advancements in the synthesis of other imidazole (B134444) derivatives have demonstrated the feasibility of using green solvents like ethyl lactate, which is a bio-based and biodegradable solvent, in catalyst-free reactions. tandfonline.com Similarly, water has been successfully used as a solvent for the eco-friendly synthesis of imidazole-based hybrids. nih.gov Other promising solvent systems include ionic liquids and deep eutectic solvents (DESs), which have been shown to act as both reaction media and recyclable catalysts for the synthesis of substituted imidazoles. tandfonline.comnih.gov Solvent-free reaction conditions, which reduce waste and can lead to easier product isolation, also represent a key area for exploration. researchgate.netasianpubs.org

Future work should focus on adapting the halogenation and methylation steps required to produce this compound to these greener solvent systems or solvent-free conditions. The challenge will be to maintain high yields and regioselectivity in these alternative media.

Table 1: Potential Green Solvents for Imidazole Synthesis

| Solvent Type | Examples | Key Advantages |

|---|---|---|

| Bio-based Solvents | Ethyl Lactate | Biodegradable, non-corrosive, recyclable. tandfonline.com |

| Aqueous Media | Water | Non-toxic, inexpensive, environmentally benign. nih.gov |

| Ionic Liquids | [bmim][BF4] | Non-volatile, recyclable, can act as a catalyst. tandfonline.com |

| Deep Eutectic Solvents | Dimethyl urea/SnCl2/HCl | Biodegradable, low cost, dual solvent/catalyst role. nih.gov |

A long-term goal for sustainable chemistry is to move away from petroleum-based feedstocks towards renewable resources. Biomass, including lignocellulose, presents a rich source of carbon for the chemical industry. nih.gov Lignin, in particular, contains aromatic moieties that could potentially serve as precursors for the synthesis of aromatic heterocycles. acs.org